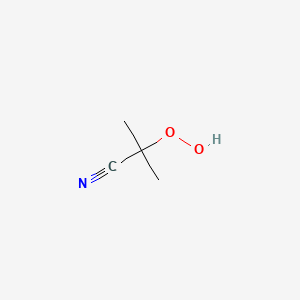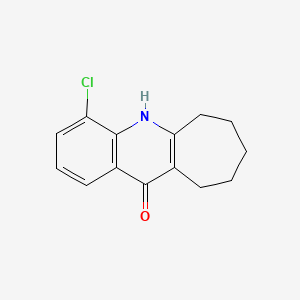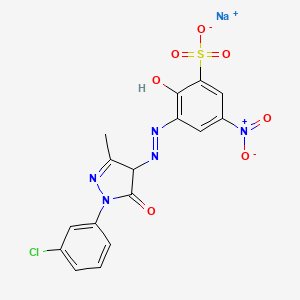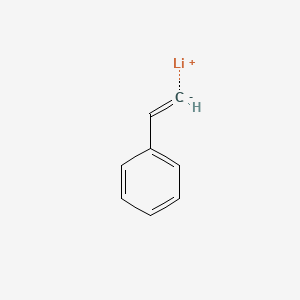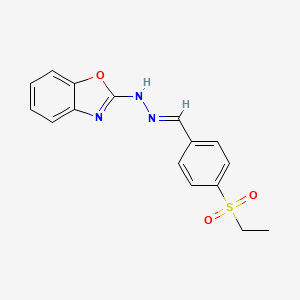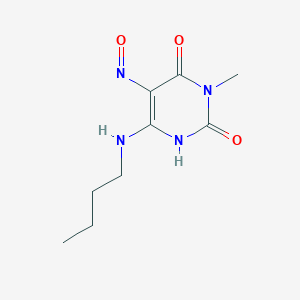![molecular formula C14H16N6O6 B14732508 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 5429-39-0](/img/structure/B14732508.png)
6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and functional groups that contribute to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione involves multiple steps, including the formation of pyrimidine rings and the introduction of amino and oxo groups. Common reagents used in the synthesis include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful control of reaction parameters to maximize yield and minimize impurities. Advanced techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-formamido-1,3-dimethyluracil: This compound shares a similar pyrimidine structure but differs in the functional groups attached.
4-Amino-2,6-dihydroxypyrimidine: Another pyrimidine derivative with different substituents, leading to distinct chemical properties.
Uniqueness
6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and wide range of applications in various scientific fields.
Propiedades
Número CAS |
5429-39-0 |
|---|---|
Fórmula molecular |
C14H16N6O6 |
Peso molecular |
364.31 g/mol |
Nombre IUPAC |
6-amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N6O6/c1-17-9(15)5(11(23)19(3)13(17)25)7(21)8(22)6-10(16)18(2)14(26)20(4)12(6)24/h15-16H2,1-4H3 |
Clave InChI |
BCALGJDXDIJWTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)C(=O)C(=O)C2=C(N(C(=O)N(C2=O)C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



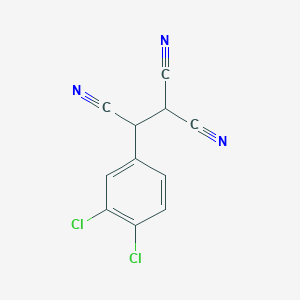

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)

![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
